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An objective analysis of experimental data on the cross-resistance profiles of

Dihydroartemisinin (DHA), a key component of Artemisinin-based Combination Therapies

(ACTs), with other widely used antimalarial drugs. This guide is intended for researchers,

scientists, and drug development professionals in the field of malariology.

The emergence and spread of resistance to artemisinin and its derivatives, including

dihydroartemisinin (DHA), pose a significant threat to global malaria control efforts.

Understanding the cross-resistance profiles between DHA and other antimalarials is crucial for

preserving the efficacy of current treatments and for the development of new therapeutic

strategies. This guide provides a comparative analysis of experimental data on this critical

issue.

In Vitro Cross-Resistance Profile of DHA-Resistant
Plasmodium falciparum
Experimental evidence demonstrates that the selection for DHA resistance in Plasmodium

falciparum can concurrently reduce the parasite's susceptibility to other antimalarial drugs. A

pivotal study by Cui et al. (2012) involved the in vitro selection of two DHA-resistant parasite

clones, DHA1 and DHA2, from the Dd2 parental strain. The 50% inhibitory concentrations

(IC50s) of various antimalarials were then determined for these clones and compared to the

parental strain.
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The results, summarized in the table below, reveal a significant increase in the IC50 values for

most of the tested drugs in the DHA-resistant clones, indicating a broad spectrum of cross-

resistance.
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Antimalarial
Drug

Dd2
(Parental)
IC50 (nM)

DHA1
(DHA-
Resistant)
IC50 (nM)

DHA2
(DHA-
Resistant)
IC50 (nM)

Fold
Increase in
Resistance
(DHA1 vs
Dd2)

Fold
Increase in
Resistance
(DHA2 vs
Dd2)

Artemisinins

Dihydroartem

isinin (DHA)
3.2 ± 0.5 85.3 ± 10.2 82.1 ± 9.8 ~26.7 ~25.7

Artemisinin

(ART)
4.5 ± 0.8 >75 >75 >16.7 >16.7

Artemether

(ATM)
2.8 ± 0.4 14.2 ± 2.1 27.5 ± 3.5 ~5.1 ~9.8

Artesunate

(ATS)
3.1 ± 0.6 15.8 ± 2.5 30.1 ± 4.1 ~5.1 ~9.7

Quinolines

Chloroquine

(CQ)
120.5 ± 15.2 350.8 ± 45.3 380.1 ± 50.2 ~2.9 ~3.2

Amodiaquine

(AQ)
45.2 ± 5.8 120.5 ± 18.1 135.2 ± 20.3 ~2.7 ~3.0

Piperaquine

(PQ)
38.9 ± 4.9 95.8 ± 12.3 105.4 ± 15.1 ~2.5 ~2.7

Mefloquine

(MQ)
25.6 ± 3.5 180.4 ± 25.1 201.3 ± 28.4 ~7.0 ~7.9

Lumefantrine

(LUM)
15.8 ± 2.1 75.3 ± 9.8 82.4 ± 11.2 ~4.8 ~5.2

Quinine (QN) 280.1 ± 35.2 850.6 ± 110.5 910.2 ± 125.3 ~3.0 ~3.3

Other

Atovaquone

(ATQ)
1.2 ± 0.2 1.5 ± 0.3 1.4 ± 0.2 1.25 1.17
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Note: Data is

presented as

mean ±

standard

deviation.

The asterisk

() indicates a

significant

difference

(P<0.0083)

between the

resistant

clones and

the parental

Dd2 strain.

Data

extracted

from Cui et

al. (2012).*

Interestingly, while significant cross-resistance was observed with quinoline antimalarials and

other artemisinin derivatives, the susceptibility to atovaquone remained largely unchanged. In

other studies, a significant positive correlation has been observed between the in vitro

responses to dihydroartemisinin and mefloquine, as well as halofantrine, further suggesting a

potential for cross-resistance.

Molecular Mechanisms of Cross-Resistance
The molecular basis of DHA resistance and the associated cross-resistance is complex and

multifactorial. Key genetic determinants that have been identified include:

Kelch13 (K13) Propeller Domain Mutations: Single nucleotide polymorphisms (SNPs) in the

propeller domain of the P. falciparum kelch13 gene are well-established markers of

artemisinin resistance. These mutations are associated with reduced parasite clearance

rates in patients.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b046577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pfmdr1 Gene Amplification: Increased copy number of the P. falciparum multidrug resistance

gene 1 (pfmdr1) has been linked to in vitro resistance to DHA and cross-resistance to

quinoline drugs like mefloquine. The reversion of DHA-resistant parasites to a sensitive

phenotype was accompanied by the de-amplification of pfmdr1.

Antioxidant Defense Network: Upregulation of the antioxidant defense network in the

parasite has been observed in DHA-resistant clones, suggesting a role in mitigating the

oxidative stress induced by artemisinins.

P. falciparum Chloroquine Resistance Transporter (pfcrt) Mutations: While primarily

associated with chloroquine resistance, mutations in the pfcrt gene have also been

implicated in piperaquine resistance, a partner drug for DHA.

Experimental Protocols
In Vitro Drug Susceptibility Assay
The determination of 50% inhibitory concentrations (IC50s) is a standard method for assessing

antimalarial drug susceptibility in vitro.
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In Vitro Drug Susceptibility Assay Workflow

Parasite Culture Synchronization

Prepare 96-well plates with serial drug dilutions

Add synchronized parasite culture (ring stage) to plates

Incubate for 72 hours

Measure parasite growth (e.g., SYBR Green I fluorescence)

Calculate IC50 values
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In Vitro DHA Resistance Selection

Start with drug-sensitive parasite population (e.g., Dd2)

Expose parasites to a low concentration of DHA

Culture surviving parasites

Gradually increase DHA concentration in subsequent cycles

Monitor IC50 values periodically

Continue until stable resistance is achieved

Clone resistant parasite lines

Once high resistance is achieved
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Putative Mechanisms of DHA Cross-Resistance

P. falciparum

Dihydroartemisinin (DHA)

Kelch13 Mutation

Selects for
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Upregulated Antioxidant Defense

Induces
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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